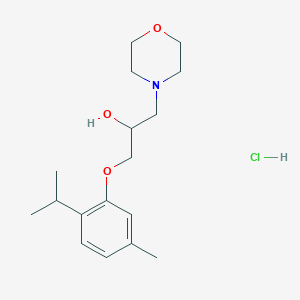
N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide, also known as MTEP, is a chemical compound that has been widely studied for its potential applications in scientific research. MTEP belongs to the class of compounds known as allosteric modulators, which are molecules that can bind to a specific site on a protein and modify its activity. In
科学研究应用
N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a protein that plays a key role in synaptic plasticity and learning and memory processes. N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential as a treatment for drug addiction and alcoholism.
作用机制
N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide acts as an allosteric modulator of the mGluR5 receptor. It binds to a specific site on the receptor that is distinct from the site where glutamate, the natural ligand of the receptor, binds. This binding results in a conformational change in the receptor that modifies its activity. N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been shown to selectively reduce the activity of mGluR5 without affecting the activity of other glutamate receptors.
Biochemical and Physiological Effects:
N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neuroprotection. N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has several advantages as a tool for scientific research. It is highly selective for the mGluR5 receptor and does not affect the activity of other glutamate receptors. It has also been shown to have good bioavailability and can be administered orally or intraperitoneally. However, there are also some limitations to the use of N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide in lab experiments. It has a relatively short half-life and may require frequent dosing in long-term experiments. In addition, N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide has been shown to have some off-target effects at high concentrations.
未来方向
There are several future directions for research on N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide. One area of interest is the potential use of N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential use of N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide as a treatment for drug addiction and alcoholism. Further research is also needed to better understand the mechanism of action of N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide and its effects on synaptic plasticity and learning and memory processes. Finally, the development of more selective and potent allosteric modulators of the mGluR5 receptor is an important area of future research.
合成方法
N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide can be synthesized using a multi-step process that involves the reaction of 2-(2-methylthiazol-4-yl)ethanamine with phenoxyacetic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography. The final product is a white crystalline solid that has a melting point of 144-147°C.
属性
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-16-12(10-19-11)7-8-15-14(17)9-18-13-5-3-2-4-6-13/h2-6,10H,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATPRSUNVXKEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methylthiazol-4-yl)ethyl)-2-phenoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide](/img/structure/B2833766.png)


![Methyl 4-(4-{[2-(allyloxy)-1-naphthyl]methyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2833770.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2833771.png)
![(3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B2833772.png)
![2-(1,3-Benzodioxol-5-yl)-N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B2833773.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833776.png)
![3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide](/img/structure/B2833780.png)



![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2833789.png)